Heparin disaccharide III-S

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

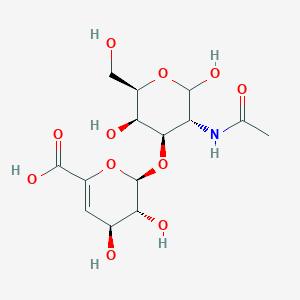

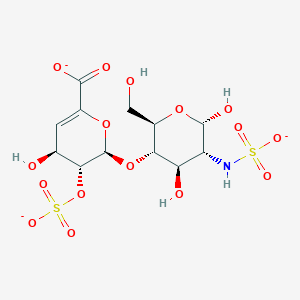

HP_dp02_0008(3-) is a carbohydrate acid derivative anion that is HP_dp02_0008 [alpha-Delta4,5-UA(2S)-(1->4)-alpha-D-GlcpNS] in which the carboxy, sulfamic acid, and sulfooxy groups have undergone deprotonation. It is an organic sulfamate oxoanion, an organosulfate oxoanion and a carbohydrate acid derivative anion. It is a conjugate base of a HP_dp02_0008.

Applications De Recherche Scientifique

Chemoenzymatic Synthesis and Therapeutics

Heparin disaccharide III-S is integral in the development of ultralow molecular weight heparin therapeutics. The complexity of its structure has led to advancements in chemoenzymatic synthesis methods. This approach is pivotal for creating safe heparin products, especially after the contamination crisis in 2007, highlighting the need for alternative heparin production methods (Masuko & Linhardt, 2012).

Heparin Sequencing and Molecular Structure

The analysis of heparin, including disaccharide III-S, contributes to understanding its molecular structure and function. Heparin's anticoagulant activity, for instance, results from its interaction with antithrombin III. The study of these interactions and the structural complexity of heparin's disaccharide units has been fundamental in elucidating its biological roles (Nugent, 2000).

Metabolic Engineering in CHO Cells

Research into the production of heparin from non-animal sources has been driven by health crises, such as the 2008 contamination event. Chinese hamster ovary (CHO) cells, capable of producing heparan sulfate naturally, have been metabolically engineered to produce heparin, including the disaccharide III-S. This represents a significant advance in the biopharmaceutical industry, aiming to produce heparin more safely and efficiently (Baik et al., 2012).

Quantitative Detection Methods

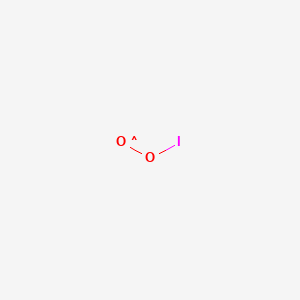

Advancements in the quantitative detection of heparosan, a key precursor for bioengineered heparin, have been made. Techniques involving heparin lyase III and spectrophotometry have been developed for more effective and safer detection, playing a crucial role in the large-scale production of heparin, including disaccharide III-S (Huang et al., 2014).

Molecularly Imprinted Polymers for Oligosaccharide Separation

Research has explored the use of novel polymer materials for rapid separation of heparin oligosaccharides, including disaccharide III-S. This method offers a quicker and more specific alternative to traditional separation processes, contributing significantly to the study and application of heparin and its components (Zhang et al., 2019).

Substrate Recognition and Biosynthesis

The study of heparin's anticoagulant activity includes research on enzymes like 3-O-sulfotransferase, which are crucial for the biosynthesis of heparin, including disaccharide III-S. Understanding the substrate recognition and binding modes of these enzymes is essential for advancing the biosynthetic approach to heparin production (Moon et al., 2012).

Analysis of Antithrombin Binding Sites

The anticoagulant mechanism of heparin involves its interaction with antithrombin III, and studies focusing on the structural analysis of heparin-derived oligosaccharides, including disaccharide III-S, are pivotal. This research is key to understanding the natural variability of these binding sites in heparins extracted from animal tissues (Chen et al., 2017).

Propriétés

Nom du produit |

Heparin disaccharide III-S |

|---|---|

Formule moléculaire |

C12H16NO16S2-3 |

Poids moléculaire |

494.4 g/mol |

Nom IUPAC |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |

Clé InChI |

GSYQGRODWXMUOO-GYBHJADLSA-K |

SMILES isomérique |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

SMILES canonique |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)

![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)

![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)

![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)